2-Bromo-5-(isocyanatomethyl)thiophene
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Overview
Description
2-Bromo-5-(isocyanatomethyl)thiophene is a chemical compound with the molecular formula C6H4BrNOS and a molecular weight of 218.07 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(isocyanatomethyl)thiophene typically involves the bromination of 5-(isocyanatomethyl)thiophene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(isocyanatomethyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The isocyanate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include 2-azido-5-(isocyanatomethyl)thiophene or 2-thio-5-(isocyanatomethyl)thiophene.
Oxidation Reactions: Products include this compound sulfoxide or sulfone.
Reduction Reactions: Products include 2-bromo-5-(aminomethyl)thiophene.
Scientific Research Applications
2-Bromo-5-(isocyanatomethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a precursor for the synthesis of biologically active compounds.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(isocyanatomethyl)thiophene depends on the specific application and the target molecule
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylthiophene: Similar structure but with a methyl group instead of an isocyanatomethyl group.
2-Chloro-5-(isocyanatomethyl)thiophene: Similar structure but with a chlorine atom instead of a bromine atom.
5-(Isocyanatomethyl)thiophene: Lacks the bromine atom at the 2-position.
Uniqueness
2-Bromo-5-(isocyanatomethyl)thiophene is unique due to the presence of both a bromine atom and an isocyanatomethyl group on the thiophene ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and materials science .
Properties
IUPAC Name |
2-bromo-5-(isocyanatomethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPUUUIMOKKFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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